molecular formula C20H22N4O3S B3672294 1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea

1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B3672294
M. Wt: 398.5 g/mol
InChI Key: FUUGGGUJSSIKDP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is often synthesized through the cyclization of appropriate hydrazides with thiocyanates or other sulfur-containing reagents under acidic or basic conditions.

    Attachment of Phenyl Groups: The phenyl groups are introduced through nucleophilic aromatic substitution reactions, where the methoxy and propyl groups are added to the aromatic rings.

    Urea Formation: The final step involves the reaction of the thiadiazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy and propyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of phenolic or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agricultural Chemistry: It may be used as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests or weeds.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In the case of receptors, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(5-((4-methylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
  • 1-(4-Methoxyphenyl)-3-(5-((4-ethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea

Uniqueness

1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-3-4-14-5-9-17(10-6-14)27-13-18-23-24-20(28-18)22-19(25)21-15-7-11-16(26-2)12-8-15/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUGGGUJSSIKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 3
1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 5
1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 6
1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea

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